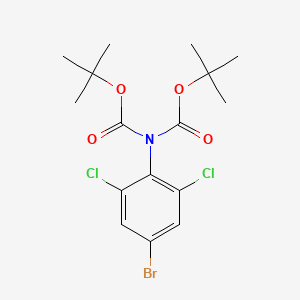

N-bis-Boc-4-bromo-2,6-dichloroaniline

Description

Contextualization of Halogenated Aniline (B41778) Derivatives in Chemical Research

Halogenated anilines are a class of organic compounds that feature an aniline core substituted with one or more halogen atoms. These structures are of significant interest in chemical research due to the profound influence of halogen substituents on the electronic and steric properties of the aromatic ring. The presence of halogens can modulate the reactivity of the aniline moiety and provide synthetic handles for a variety of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, halogenated aromatic compounds are crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their utility as precursors for the synthesis of antibacterial, antioxidant, and antiviral agents has been well-documented. The specific positioning of halogen atoms on the aniline ring can direct subsequent reactions and is a key consideration in synthetic design.

Rationale for Research on N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline

The compound N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline is a highly functionalized molecule that combines the features of a halogenated aniline with the robust protection of the amino group. The rationale for investigating this specific compound is multifaceted. Firstly, the presence of three halogen atoms (one bromine and two chlorine) at specific positions on the aniline ring offers multiple, distinct sites for sequential and selective chemical modifications, such as cross-coupling reactions.

Secondly, the protection of the aniline nitrogen with two Boc groups, forming a di-Boc derivative, significantly alters the steric and electronic environment around the nitrogen atom. This can influence the regioselectivity of subsequent reactions on the aromatic ring and provides a stable entity that can withstand a variety of reaction conditions. The di-Boc group can be removed when the free amine is required for further transformations.

This strategic combination of features makes N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline a potentially valuable intermediate in the synthesis of complex, polysubstituted aromatic compounds. Research into its synthesis, properties, and reactivity is therefore crucial for expanding the toolbox of synthetic organic chemists.

Chemical Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C16H20BrCl2NO4 |

|---|---|

Molecular Weight |

441.1 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-2,6-dichlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C16H20BrCl2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 |

InChI Key |

XNZCKDKGTZSHGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Cl)Br)Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 4-Bromo-2,6-dichloroaniline (B1266110) Precursor

The preparation of 4-bromo-2,6-dichloroaniline involves the sequential introduction of chloro and bromo substituents onto an aniline (B41778) core. The order of these halogenation steps is crucial for directing the substituents to the desired positions.

Established Synthetic Routes to Halogenated Anilines

The synthesis of halogenated anilines can be achieved through various established methods, primarily involving electrophilic aromatic substitution. Direct halogenation of aniline is often challenging to control due to the strong activating effect of the amino group, which can lead to multiple substitutions and the formation of isomeric mixtures. To overcome this, the amino group is often protected, typically as an acetanilide (B955), to moderate its activating effect and direct the incoming electrophiles.

One common route to dichlorinated anilines involves the chlorination of sulfanilic acid. For instance, 2,6-dichloroaniline (B118687) can be prepared by the chlorination of sulfanilic acid, followed by desulfonation. rsc.org Another approach is the reduction of a corresponding dichloronitrobenzene. rsc.org

A relevant patented process describes the preparation of 2,6-dichloro-4-bromoanilides by reacting a 4-bromoanilide with chlorine in a solvent mixture of an alkanoic acid and water, in the presence of an alkali metal bicarbonate. nih.gov This highlights a strategy where bromination precedes chlorination. The initial aniline can be acetylated to form an anilide, which is then brominated at the para-position. Subsequent chlorination can then be directed to the ortho-positions. Finally, hydrolysis of the anilide yields the free halogenated aniline.

Optimization of Bromination and Chlorination Steps in Aniline Synthesis

The efficiency and selectivity of halogenation reactions on aniline derivatives are highly dependent on the reaction conditions. For the synthesis of 4-bromo-2,6-dichloroaniline, the optimization of both bromination and chlorination steps is critical.

Chlorination: The direct chlorination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) chloride in ionic liquids under mild conditions. researchgate.net However, to achieve 2,6-disubstitution, a protecting group strategy is often more effective. A patented method for the preparation of 2,6-dichloro-4-bromoanilides involves the chlorination of a 4-bromoanilide using 1.8 to 2.5 equivalents of chlorine. The reaction is conducted in a solvent system of an alkanoic acid and water, with the addition of an alkali metal bicarbonate, at a temperature between the freezing point of the mixture and 40°C. nih.gov

Bromination: Palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed to overcome the typical ortho/para selectivity of electrophilic bromination. commonorganicchemistry.comacs.org For achieving para-bromination, as needed for the precursor of 4-bromo-2,6-dichloroaniline, protecting the amino group as an acetanilide is a common and effective strategy. The subsequent bromination with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid typically yields the para-bromo product in good yields.

A multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline has been reported, which involves the protection of the amino group, followed by bromination and then chlorination. gsconlinepress.com A similar strategy can be envisioned for the synthesis of 4-bromo-2,6-dichloroaniline, starting with 2,6-dichloroaniline and then performing a regioselective bromination at the para-position.

| Halogenation Step | Reagent | Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Chlorination (para-selective) | CuCl₂ | Ionic Liquid | High yield and regioselectivity for para-chlorination of unprotected anilines under mild conditions. | researchgate.net |

| Chlorination (ortho-selective) | Chlorine | Alkanoic acid/Water with Alkali Metal Bicarbonate | Effective for the synthesis of 2,6-dichloro-4-bromoanilides from 4-bromoanilides. | nih.gov |

| Bromination (meta-selective) | N-bromophthalimide (NBP) | Pd(II) catalyst | Overcomes the competing ortho/para-selectivity of electrophilic bromination. | commonorganicchemistry.comacs.org |

Purification Strategies for Halogenated Aniline Precursors

The purification of halogenated anilines is essential to remove unreacted starting materials, isomeric byproducts, and other impurities. Common purification techniques include:

Distillation: For liquid anilines, distillation, often under reduced pressure, is a standard method to separate compounds based on their boiling points. Steam distillation can be particularly useful for purifying anilines that are sensitive to high temperatures. researchgate.net

Crystallization: Solid anilines can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure good recovery of the pure product.

Chromatography: Column chromatography is a versatile technique for separating complex mixtures of halogenated anilines. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated.

Acid-Base Extraction: Aniline and its derivatives are basic and can be converted into their water-soluble hydrochloride salts by treatment with aqueous acid (e.g., HCl). This allows for the separation from non-basic impurities through liquid-liquid extraction. The aniline can then be regenerated by treatment with a base. orgsyn.org

For polyhalogenated anilines, which are often solids, a combination of these techniques may be necessary to achieve high purity. For instance, an initial purification might involve an acid-base wash, followed by recrystallization or column chromatography.

N,N-bis(tert-Butoxycarbonyl) Protection Strategies

The introduction of two tert-butoxycarbonyl (Boc) groups onto the nitrogen atom of 4-bromo-2,6-dichloroaniline yields the target compound. This bis-Boc protection can be challenging due to the steric hindrance and reduced nucleophilicity of the aniline.

Exploration of Reagents and Reaction Conditions for bis-Boc Installation

The most common reagent for the introduction of a Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base. For the formation of a mono-Boc protected amine, a wide range of bases and solvents can be employed. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), sodium hydroxide, and 4-(dimethylamino)pyridine (DMAP).

Achieving N,N-di-Boc protection is more demanding and often requires more forcing conditions or specific catalytic systems. The reduced nucleophilicity of the nitrogen atom in the mono-Boc-aniline makes the introduction of the second Boc group difficult. For electron-deficient anilines, the reaction with Boc₂O can be sluggish. semanticscholar.org

Strategies to promote di-Boc formation include:

Use of a Stronger Base: A stronger base may be required to deprotonate the N-H of the mono-Boc-aniline, increasing its nucleophilicity for the attack on a second molecule of Boc₂O.

Catalysis: Lewis acids can activate the Boc₂O, making it more susceptible to nucleophilic attack. semanticscholar.org Certain organocatalysts have also been shown to be effective.

Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion. The choice of solvent can also play a crucial role.

| Reagent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), NaOH, DMAP | Dichloromethane (B109758), Acetonitrile, THF, Water | Standard conditions for mono-Boc protection. | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-zirconia based Lewis acid | Acetonitrile | Effective for sluggish reactions with electron-deficient anilines. | semanticscholar.org |

Mechanistic Considerations of N,N-di-Boc Formation

The mechanism for the formation of a mono-Boc protected amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate (B1207046) to yield the product, tert-butanol, and carbon dioxide.

The formation of the N,N-di-Boc derivative proceeds in a stepwise manner. After the formation of the mono-Boc aniline, the remaining N-H proton must be removed to allow for the second acylation. The pKa of the N-H proton in a mono-Boc-aniline is significantly higher than that of the starting aniline, making it less acidic and more difficult to deprotonate.

The key mechanistic step for the second Boc group installation is the generation of a nucleophilic nitrogen species from the mono-Boc-aniline. This can be achieved through deprotonation by a sufficiently strong base. The resulting anion then attacks a second molecule of Boc₂O in a similar fashion to the first step. The steric hindrance from the two ortho-chloro substituents and the first Boc group in 4-bromo-2,6-dichloroaniline would be expected to increase the energy barrier for the second acylation, necessitating more forcing reaction conditions. The electron-withdrawing nature of the halogen substituents further decreases the nucleophilicity of the nitrogen atom, adding to the challenge of bis-Boc protection.

Scale-Up Considerations for Protected Compound Synthesis

Transitioning the synthesis of N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline from laboratory benchtop to industrial scale requires addressing several key challenges inherent to process chemistry. The primary goal is to develop a safe, efficient, and economically viable process that consistently yields a high-purity product.

Key considerations for the scale-up include:

Reagent Handling and Stoichiometry: The protection of the precursor, 4-bromo-2,6-dichloroaniline, involves di-tert-butyl dicarbonate ((Boc)₂O). On a large scale, handling (Boc)₂O, which is a low-melting solid, can be managed by adding it as a molten liquid. researchgate.net Precise control of stoichiometry is crucial to ensure the formation of the bis-Boc derivative while minimizing the mono-Boc species and unreacted starting material. The use of a suitable base, such as triethylamine or DMAP, must also be optimized for large-scale reactions.

Solvent Selection and Reaction Concentration: The choice of solvent impacts reaction kinetics, solubility of reagents and products, and downstream processing. Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane are common at the lab scale. researchgate.net For scale-up, factors such as cost, environmental impact, safety (flashpoint), and ease of recovery become paramount. Running the reaction at higher concentrations is often preferred to maximize reactor throughput, but this can lead to issues with mixing and heat transfer.

Thermal Management: The N-Boc protection reaction is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. The reactor must have adequate cooling capacity, and the rate of reagent addition may need to be carefully controlled to manage the heat output.

Work-up and Product Isolation: Large-scale aqueous work-ups can be cumbersome and generate significant waste. Alternative methods like crystallization or direct precipitation of the product from the reaction mixture are often developed. researchgate.net For N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline, a robust crystallization procedure is necessary to ensure high purity and remove residual reagents and byproducts. The choice of crystallization solvent is critical and often requires extensive screening. researchgate.net

Supply Chain and Logistics: A critical challenge in any rapid scale-up is securing a reliable supply chain for all starting materials and reagents. nih.gov For a multi-step synthesis, identifying multiple suppliers for key intermediates can mitigate risks associated with production delays. nih.gov

Synthetic Transformations of the N,N-bis(tert-Butoxycarbonyl)-4-bromo-2,6-dichloroaniline Scaffold

The N,N-bis(Boc) protected aniline serves as a stable and versatile intermediate for further chemical modifications, primarily through reactions at the aromatic ring and subsequent deprotection of the nitrogen atom.

Selective Functionalization at the Aromatic Ring, including Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C4 position of the aniline ring is a key functional handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions. The N,N-bis(Boc) group, being bulky and electron-withdrawing, influences the reactivity of the C-Br bond. While aryl bromides are standard substrates for these reactions, the electronic nature and steric hindrance of the protected amino group can modulate the efficiency of catalytic cycles.

N-Boc protected bromoanilines are known to be ideal substrates for Suzuki coupling reactions, allowing for the formation of biaryl structures. sigmaaldrich.com This reactivity can be extended to the N,N-bis(Boc)-4-bromo-2,6-dichloroaniline scaffold. Palladium-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Below is an interactive table summarizing potential cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |

| Suzuki Coupling | Aryl or Alkyl Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryls, Alkylated Arenes |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Styrenyl Derivatives |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃, Xantphos, BINAP | Di- or Tri-arylamines |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Biaryls, Vinyl Arenes |

The ortho-dichloro substitution pattern provides significant steric hindrance around the reactive C-Br bond. This may necessitate the use of specialized ligands (e.g., bulky phosphine (B1218219) ligands like SPhos or XPhos) to facilitate the oxidative addition step in the palladium catalytic cycle and promote efficient reductive elimination.

Stability and Selective Deprotection of the N,N-bis(tert-Butoxycarbonyl) Group

The N,N-bis(Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations on the aromatic ring. organic-chemistry.org However, its removal is typically achieved under acidic conditions. acs.org

The deprotection proceeds via the cleavage of the tert-butyl carbamate, releasing the free amine. The presence of two Boc groups on the same nitrogen atom introduces electronic and steric factors that can influence the rate and selectivity of their removal.

Complete Deprotection: The removal of both Boc groups to regenerate the primary aniline is typically accomplished using strong acids. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are effective. acs.orgnih.gov

Selective Deprotection: Achieving selective removal of only one of the two Boc groups to yield the N-mono-Boc-4-bromo-2,6-dichloroaniline is a significant synthetic challenge. The two groups are chemically equivalent, making differentiation difficult. However, partial deprotection might be achieved under carefully controlled, milder acidic conditions or by using stoichiometric amounts of the acidic reagent.

Thermolytic deprotection in the absence of acid has also been explored for N-Boc groups. Studies have shown that aryl N-Boc groups can be cleaved at high temperatures (e.g., 170-240 °C) in various solvents, with selectivity sometimes observed between different types of N-Boc groups (aryl vs. alkyl). acs.org This method could potentially be optimized for the selective mono-deprotection of the bis-Boc aniline scaffold, although it may require careful control of temperature and reaction time. acs.org

The following table summarizes common deprotection methods for N-Boc groups.

| Reagent/Condition | Selectivity | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Low (typically removes both) | TFA in CH₂Cl₂ | Standard, robust method for complete deprotection. acs.org |

| Hydrogen Chloride (HCl) | Low (typically removes both) | HCl in Dioxane or Methanol | Generates the amine hydrochloride salt. |

| Oxalyl Chloride/Methanol | Effective for complete deprotection | Oxalyl chloride (3 equiv.) in MeOH, RT | Mild conditions reported for various N-Boc substrates. nih.gov |

| Thermal (Thermolysis) | Potentially selective | High temperature (170-240 °C) in solvents like TFE or MeOH | May allow for selective removal of one Boc group under optimized conditions. acs.org |

| Nitric Acid (HNO₃) | Effective for complete deprotection | HNO₃ in CH₂Cl₂ | Works for many substrates but may not be suitable for activated aromatic systems. unityfvg.itresearchgate.net |

The stability of the bis-Boc group under non-acidic conditions allows for a wide range of functionalization reactions to be performed on the aromatic ring before the amine is unmasked for subsequent synthetic steps.

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Aromatic Ring Functionalization

The heavily substituted nature of the aniline (B41778) ring provides several potential pathways for further modification, each with distinct mechanistic considerations.

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org However, the ring of N-bis-Boc-4-bromo-2,6-dichloroaniline is significantly deactivated towards electrophilic attack. This deactivation stems from two primary factors:

Inductive Electron Withdrawal: The three halogen substituents (two chlorine, one bromine) are electronegative and withdraw electron density from the ring through the sigma bond network, reducing its nucleophilicity. wikipedia.org

Reduced Activating Effect of the Amine: A free amino group is a powerful activating, ortho-, para-directing group due to the donation of its lone pair into the pi-system. byjus.comtestbook.com In this compound, the nitrogen's lone pair is delocalized across the two carbonyls of the bulky tert-butoxycarbonyl (Boc) groups. This resonance effect significantly diminishes its ability to donate electron density to the aromatic ring, substantially attenuating its activating influence. libretexts.orgchemistrysteps.com

The positions available for substitution are C3 and C5. The directing effects of the existing substituents are summarized in the table below.

| Substituent (Position) | Type | Directing Effect | Influence on Available Positions (C3, C5) |

|---|---|---|---|

| -N(Boc)2 (C1) | Weakly Activating/Deactivating, Ortho-, Para-directing | Directs to C2, C4, C6 (all blocked) | No direct influence |

| -Cl (C2) | Deactivating, Ortho-, Para-directing | Directs to C3 (meta), C4 (para, blocked), C6 (ortho, blocked) | Directs to C3 |

| -Br (C4) | Deactivating, Ortho-, Para-directing | Directs to C3, C5 (ortho), C2, C6 (ortho, blocked) | Directs to C3 and C5 |

| -Cl (C6) | Deactivating, Ortho-, Para-directing | Directs to C5 (meta), C2 (ortho, blocked), C4 (para, blocked) | Directs to C5 |

In contrast to its inertness toward electrophiles, the electron-deficient nature of the aromatic ring makes it a candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is favored on aromatic rings bearing strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.orglibretexts.org

In this compound, all three halogen atoms can potentially act as leaving groups. The SNAr mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com In this molecule, the chlorine and bromine atoms act as electron-withdrawing groups, stabilizing the intermediate when a nucleophile attacks at any of the halogen-substituted carbons. Therefore, substitution of either the chloro or bromo groups is mechanistically plausible. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen making the attached carbon more electrophilic. youtube.com

The presence of aryl halide functionalities makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgnih.gov These reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.

The general catalytic cycle involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The aryl halide (Ar-X) reacts with a palladium(0) complex, which inserts into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (Ar-R) and regenerating the palladium(0) catalyst. youtube.com

A critical aspect of reactions with this substrate is selectivity. The rate of oxidative addition is highly dependent on the identity of the halogen, with a general reactivity trend of C-I > C-Br > C-Cl. libretexts.org

| Carbon-Halogen Bond | Relative Reactivity in Oxidative Addition | Expected Outcome |

|---|---|---|

| C4-Br | High | Selective coupling at the 4-position |

| C2-Cl / C6-Cl | Low | Remains unreacted under standard conditions |

This reactivity difference allows for highly selective functionalization at the 4-position, leaving the 2,6-dichloro substituents untouched. This makes the compound a useful building block for introducing a specific group at the para-position relative to the protected amine.

Reactivity of the Protected Amine Functionality

Neighboring group participation (NGP) involves the intramolecular stabilization of a reaction center by a nearby functional group. However, the N-bis-Boc group is not positioned to act in this capacity. Its key characteristics prevent NGP:

Low Nucleophilicity: The nitrogen lone pair is delocalized across two carbonyl groups, rendering it non-nucleophilic and unable to participate in intramolecular attack. researchgate.net

Steric Hindrance: The two bulky tert-butyl groups create significant steric congestion around the nitrogen atom and the ortho positions (C2 and C6) of the ring. This steric shield would further inhibit any potential interaction with adjacent reaction centers.

Therefore, the primary influence of the bis-Boc group is electronic deactivation of the ring and steric blocking, rather than active participation in reaction mechanisms at the ortho positions.

The choice of solvent is critical in controlling the outcome and efficiency of reactions involving this compound.

| Reaction Type | Typical Solvents | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic (e.g., DMSO, DMF, THF) | Solvents stabilize the charged Meisenheimer complex intermediate without strongly solvating and deactivating the nucleophile. nih.gov |

| Palladium-Catalyzed Coupling (e.g., Suzuki) | Aprotic solvents (e.g., Toluene, Dioxane, THF), often with an aqueous base | Solvents must dissolve the organic substrate and catalyst, be stable at elevated temperatures, and facilitate the different steps of the catalytic cycle. beilstein-journals.org |

| Electrophilic Aromatic Substitution (SEAr) | Acidic or nonpolar solvents (e.g., Acetic Acid, Dichloromethane) | Solvent choice is dictated by the specific electrophile and catalyst; however, this reaction is generally disfavored for this substrate. core.ac.uk |

For SNAr reactions, polar aprotic solvents are essential for promoting the formation of the anionic intermediate. nih.gov For palladium-catalyzed couplings, the solvent system must be carefully chosen to ensure solubility of all components and compatibility with the base and organometallic reagent used. The reaction rate and selectivity can be significantly tuned by the solvent's polarity and coordinating ability.

Formation of Byproducts and Reaction Selectivity in the Chemistry of this compound

The synthesis and subsequent reactions of this compound are governed by the interplay of steric and electronic factors, which dictate the formation of byproducts and the selectivity of the reactions. While specific literature on the reactivity of this compound is not extensively available, an understanding of potential byproducts and selectivity can be extrapolated from the known chemistry of N-Boc protected anilines and the behavior of polysubstituted aromatic compounds.

Byproduct Formation in the Synthesis of this compound

The primary route to this compound involves the protection of 4-bromo-2,6-dichloroaniline (B1266110) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). During this process, several byproducts can potentially form, primarily due to incomplete reaction or side reactions of the starting materials and intermediates.

Mono-Boc-Aniline: The most common byproduct is the mono-N-Boc protected aniline, N-(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline. The formation of the bis-Boc derivative requires harsher reaction conditions (e.g., higher temperature, stronger base) compared to the mono-Boc derivative. Incomplete reaction can therefore lead to significant amounts of the mono-protected compound. The relative yields of the mono- and bis-Boc products are highly dependent on the reaction conditions.

Over-alkylation: While less common with the bulky Boc group, over-alkylation of the starting amine is a potential side reaction in amine protections. However, the steric hindrance provided by the two ortho-chloro substituents in 4-bromo-2,6-dichloroaniline significantly minimizes this possibility.

Table 1: Potential Byproducts in the Synthesis of this compound

| Byproduct Name | Chemical Structure | Reason for Formation |

| N-(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline | C₁₁H₁₂BrCl₂NO₂ | Incomplete reaction during N-Boc protection. |

| tert-Butanol | C₄H₁₀O | Hydrolysis of di-tert-butyl dicarbonate. |

Reaction Selectivity

The reactivity of the aromatic ring in this compound is influenced by the directing effects of the substituents: the two chloro atoms, the bromine atom, and the N-bis-Boc group.

Directing Effects of Substituents:

Chloro and Bromo Groups: These are ortho-, para-directing deactivators.

N-bis-Boc Group: The N-bis-Boc group is a bulky, electron-withdrawing group. Unlike the amino group, which is a strong activator, the N-bis-Boc group is deactivating due to the electron-withdrawing nature of the carbonyl groups. Its steric bulk will also play a significant role in directing incoming electrophiles.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the substitution pattern will be determined by a combination of these directing effects. The positions ortho to the N-bis-Boc group are highly sterically hindered and deactivated, making substitution at these positions unlikely. The remaining unsubstituted position on the ring (position 3 or 5) is the most probable site for electrophilic attack, directed by the chloro and bromo substituents.

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups (two chloro, one bromo, and the N-bis-Boc group) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution for halogenated benzenes unless activated by a strong nitro group.

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | N-bis-Boc-4-bromo-2,6-dichloro-3-nitroaniline | The 3-position is the most sterically accessible and electronically favored position for electrophilic attack. |

| Halogenation | Br₂/FeBr₃ | N-bis-Boc-3,4-dibromo-2,6-dichloroaniline | Similar to nitration, the 3-position is the most likely site for further halogenation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to proceed | The ring is highly deactivated by the multiple halogen substituents and the N-bis-Boc group. |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of N-bis-Boc-4-bromo-2,6-dichloroaniline makes it an attractive starting material for the synthesis of diverse and complex molecules. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 4-position of the aniline (B41778) ring. nih.gov The ortho-chloro substituents influence the electronic properties of the aromatic ring and provide steric hindrance, which can be exploited to control the regioselectivity of certain reactions.

The deprotected form of this compound, 4-bromo-2,6-dichloroaniline (B1266110), is a key intermediate in the synthesis of biologically active molecules. nih.gov For instance, it is a known reagent in the preparation of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives, which have been identified as potent GABA (gamma-aminobutyric acid) receptor antagonist insecticides. chemicalbook.com The N-bis-Boc protecting group in the parent compound allows for the synthesis of these complex structures in a controlled manner. The Boc groups can be removed under specific conditions to reveal the reactive aniline, which can then be further functionalized to build the final bioactive molecule. This protective group strategy is essential for achieving high yields and purity in multi-step syntheses of pharmaceutical and agrochemical compounds.

Below is a table summarizing the types of biologically active molecules derived from the core structure of 4-bromo-2,6-dichloroaniline.

| Class of Compound | Biological Activity |

| 4-Alkyl-1-phenylpyrazoles | GABA Receptor Antagonist Insecticides chemicalbook.com |

| 4-Alkyl-1-phenyltrioxabicyclooctanes | GABA Receptor Antagonist Insecticides chemicalbook.com |

While direct applications of this compound in materials science are not extensively documented, the structurally similar compound, 4-bromo-2,6-difluoroaniline, is utilized as a building block for macromolecules used in solar cells, Organic Light Emitting Diodes (OLEDs), and organic semiconductors. ossila.com The halogen substituents and the aniline moiety are key to tuning the electronic and photophysical properties of the resulting materials. It is scientifically plausible that this compound could serve a similar purpose. The N-bis-Boc group would allow for controlled polymerization or functionalization during the synthesis of conjugated polymers or other organic electronic materials. The bromine atom provides a handle for cross-coupling reactions to extend the conjugation length, a critical factor for efficient charge transport in organic semiconductors.

Synthetic Pathways to Advanced Derivatives

The strategic placement of functional groups on this compound opens up numerous synthetic pathways to advanced and novel chemical entities.

The bis-Boc protecting group can be readily removed under acidic conditions or by thermal cleavage to yield 4-bromo-2,6-dichloroaniline. This deprotection step is often high-yielding and provides a clean product for subsequent reactions. The resulting free aniline is a versatile intermediate for a variety of chemical transformations. For example, the amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions. The combination of deprotection followed by derivatization allows for the synthesis of a library of substituted anilines with diverse functionalities, which can then be screened for various biological activities or material properties.

The following table outlines the general steps for the synthesis of substituted anilines from this compound.

| Step | Reaction | Reagents | Product |

| 1 | Deprotection | Trifluoroacetic acid or heat | 4-Bromo-2,6-dichloroaniline |

| 2 | Derivatization | Acyl chlorides, alkyl halides, etc. | Substituted anilines |

The deprotected 4-bromo-2,6-dichloroaniline can be incorporated into larger, more complex molecular architectures such as macrocycles and supramolecular assemblies. The aniline nitrogen and the aromatic C-H bonds can act as hydrogen bond donors, while the halogen atoms can participate in halogen bonding. nih.gov These non-covalent interactions are crucial in the self-assembly of well-ordered supramolecular structures. semanticscholar.orgnih.gov For instance, halogenated anilines have been shown to form cocrystals with other molecules through a network of hydrogen and halogen bonds. nih.gov The bifunctional nature of 4-bromo-2,6-dichloroaniline, with its amino group and bromine atom, makes it a candidate for the synthesis of macrocycles through reactions that form bonds at two different points on the molecule, either in a one-pot reaction or in a stepwise fashion.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule.

Proton (¹H) NMR for Structural Environment Analysis

A ¹H NMR spectrum for N-bis-Boc-4-bromo-2,6-dichloroaniline would be expected to show distinct signals corresponding to the aromatic protons and the protons of the two tert-butoxycarbonyl (Boc) groups. The chemical shifts and coupling patterns of the aromatic protons would confirm their positions on the substituted benzene (B151609) ring. The tert-butyl protons would likely appear as a singlet, integrating to 18 protons. No experimental ¹H NMR data for this specific compound could be found in the searched resources.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is used to identify all unique carbon environments in a molecule. For this compound, this would include signals for the carbons of the dichlorobromophenyl ring and the carbons of the two Boc groups (the quaternary carbons, the methyl carbons, and the carbonyl carbons). This analysis is crucial for confirming the carbon framework of the molecule. However, no published ¹³C NMR data for this compound was identified.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms. These experiments would be used to definitively assign the proton signals to their corresponding carbon atoms and to map out the bonding network of the entire molecule. Specific 2D NMR data for this compound are not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound (C₁₆H₂₀BrCl₂NO₄), HRMS would be critical to verify its exact mass and isotopic pattern, which is influenced by the presence of bromine and chlorine isotopes. No specific HRMS data for this compound could be located.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O (carbonyl) groups of the Boc protectors, C-N bonds, C-O bonds, and vibrations associated with the substituted aromatic ring. This information helps to confirm the presence of these key functional components. No experimental FT-IR spectrum for this compound is publicly available.

X-ray Crystallography for Solid-State Molecular Structure Determination

Based on a comprehensive search of available scientific literature, detailed research findings specifically for the compound “this compound” regarding its advanced spectroscopic, structural, and chromatographic properties are not available. Published crystal structures, in-depth conformational analyses, and specific methods for GC-MS or HPLC analysis for this particular molecule could not be located.

The presence of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom, in addition to the three halogen substituents on the aromatic ring, makes this a highly specialized and sterically hindered molecule. While general principles of conformational analysis, intermolecular interactions, and chromatographic techniques apply, specific experimental data and research findings are required to generate a scientifically accurate and detailed article as per the requested outline.

Therefore, it is not possible to provide the requested article focusing solely on the specified topics for "this compound" without resorting to speculation, which would not meet the required standard of scientific accuracy based on detailed research findings.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of N-bis(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline. These in silico methods allow for a detailed characterization of the molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the electronic structure and three-dimensional arrangement of atoms in molecules. For N-bis(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline, DFT calculations, often employing a basis set like 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state.

These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. The presence of bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom, along with the halogen atoms on the aromatic ring, creates significant steric hindrance. This forces the molecule into a non-planar conformation. The N-bis(Boc) moiety is typically twisted out of the plane of the phenyl ring to minimize steric repulsion between the Boc groups and the ortho-chlorine atoms. DFT calculations can precisely quantify this twist, providing a detailed picture of the molecule's stable spatial arrangement.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For N-bis(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline, the HOMO is typically localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO, conversely, is generally distributed over the aromatic ring, with significant contributions from the electron-withdrawing chlorine and bromine atoms. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Localized on the aniline ring and nitrogen atom. |

| LUMO | -1.0 to -2.0 | Distributed over the halogenated aromatic ring. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicates moderate to high chemical stability. |

Note: The values presented are typical ranges derived from DFT calculations on structurally similar halogenated and N-protected anilines.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For N-bis(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline, the MEP map would show a high negative potential around the oxygen atoms of the carbonyl groups in the Boc substituents. The halogen atoms also contribute to regions of negative potential (the sigma-hole effect notwithstanding). Conversely, the hydrogen atoms of the tert-butyl groups would exhibit a positive electrostatic potential. This information is crucial for predicting how the molecule will interact with other reagents and its behavior in different solvent environments.

Conformational Landscape and Energetics

The presence of two bulky Boc groups attached to the nitrogen atom introduces significant conformational flexibility. The rotation around the C-N bonds and within the Boc groups themselves gives rise to a complex conformational landscape with multiple possible energy minima (stable conformers) and transition states connecting them.

Computational methods can systematically explore this landscape to identify the most stable conformers and to determine the energy barriers for interconversion between them. This analysis is vital for understanding the molecule's behavior in solution, as it may exist as an equilibrium mixture of different conformers, each with its own reactivity profile. The global minimum energy conformation is typically one that best alleviates the steric strain between the ortho-chlorine atoms and the large Boc protecting groups.

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving N-bis(tert-butoxycarbonyl)-4-bromo-2,6-dichloroaniline, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling can pinpoint the structure of the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state involves confirming it has a single imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction path.

Prediction of Regio- and Stereoselectivity

Molecular Dynamics Simulations

Currently, there are no published molecular dynamics (MD) simulations for N-bis-Boc-4-bromo-2,6-dichloroaniline in the scientific literature. MD simulations would be instrumental in understanding the conformational dynamics of the molecule, particularly the rotation around the C-N bond and the orientation of the bulky bis-Boc protecting groups. Such simulations could provide insights into the molecule's flexibility, solvent interactions, and the accessible conformational states that might influence its reactivity and physical properties. The absence of these studies means that the conformational landscape of this compound remains unexplored from a computational dynamics perspective.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of halogenated anilines often involves multi-step processes that utilize hazardous reagents and generate significant chemical waste. Future research must prioritize the development of more environmentally benign synthetic routes to N-bis-Boc-4-bromo-2,6-dichloroaniline, aligning with the principles of green chemistry.

Key areas of focus will include:

Alternative Solvents and Reaction Conditions: Investigating the use of safer, renewable solvents such as ionic liquids or supercritical fluids to replace traditional volatile organic compounds. Microwave-assisted synthesis presents another avenue to reduce reaction times and energy consumption.

Biocatalysis: The application of enzymes, such as nitroreductases, could offer a highly selective and mild route for the synthesis of aniline (B41778) precursors, potentially reducing reliance on precious metal catalysts and harsh reducing agents. acs.org

Electrochemical Methods: Electrosynthesis offers a promising alternative by using electricity to drive chemical reactions. A recently developed method for creating anilines at room temperature and pressure using a redox mediator could be adapted. specchemonline.com This approach minimizes the use of stoichiometric reagents and can often be powered by renewable energy sources, significantly lowering the environmental impact. specchemonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This involves exploring catalytic cycles that regenerate reagents and minimize the formation of byproducts.

A comparative overview of traditional versus potential green synthesis approaches is presented below.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Halogenation Reagents | Molecular bromine/chlorine | Ceric ammonium (B1175870) nitrate–KBr, N-halosuccinimides acs.org |

| Solvents | Chlorinated hydrocarbons | Water, ethanol, ionic liquids, supercritical fluids |

| Catalysts | Stoichiometric acids/bases | Reusable solid acids, biocatalysts (enzymes), photoredox catalysts researchgate.net |

| Energy Input | High temperature, long reaction times | Microwave irradiation, room temperature electrochemical synthesis specchemonline.com |

| Waste Generation | Significant hazardous waste | Minimal byproducts, biodegradable waste |

Exploration of Novel Catalytic Transformations

The bromine and chlorine substituents on the aromatic ring of this compound are prime handles for a variety of catalytic cross-coupling reactions. Future research should systematically explore these transformations to expand the library of accessible derivatives.

Cross-Coupling Reactions: The bromo-substituent, being more reactive, can be selectively targeted in reactions like Suzuki, Stille, Heck, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds. Subsequent reactions at the less reactive chloro- positions could allow for sequential, site-selective functionalization.

C-N and C-O Coupling: Buchwald-Hartwig and Ullmann-type reactions could be employed to form new C-N and C-O bonds, respectively, leading to complex diaryl amines and ethers which are prevalent motifs in medicinal chemistry.

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable transformations under exceptionally mild conditions, which is beneficial for preserving the sensitive Boc-protecting groups. numberanalytics.com This could include novel halogenation, alkylation, or arylation reactions. researchgate.netnumberanalytics.com

Copper-Catalyzed Reactions: Copper catalysis offers a practical and cost-effective alternative to palladium for certain transformations, such as the direct nitration of protected anilines, which could introduce further functionality to the aromatic ring. chemistryviews.org

The table below summarizes potential catalytic transformations for this compound.

| Reaction Type | Potential Catalyst | Bond Formed | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄ / SPhos | C-C | Biaryl synthesis for pharmaceuticals |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C (alkyne) | Synthesis of conjugated materials |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | C-N | Access to complex amine structures |

| Heck Reaction | Pd(OAc)₂ | C-C (alkene) | Elaboration of side chains |

| Photoredox-mediated Alkylation | Ru(bpy)₃Cl₂ | C-C (alkyl) | Introduction of alkyl groups under mild conditions |

Design of Next-Generation Synthetic Targets

The structural features of this compound make it an ideal scaffold for the design and synthesis of novel, high-value molecules. Its utility as a building block can be leveraged in several key areas.

Pharmaceuticals and Agrochemicals: Halogenated anilines are foundational components in a vast array of bioactive molecules. The specific substitution pattern of this compound could be exploited to synthesize analogues of existing drugs or to create entirely new chemical entities for high-throughput screening. The multiple halogen sites allow for fine-tuning of lipophilicity and metabolic stability.

Materials Science: Aryl halides are critical precursors for cross-coupling reactions used in the synthesis of polymers and organic electronic materials. nih.gov Derivatives of this compound could be investigated as monomers for specialty polymers or as components in the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Probes: The compound could serve as a core structure for developing chemical probes to study biological processes. The halogen atoms can be replaced with fluorescent tags, affinity labels, or other reporter groups.

Advanced Analytical Method Development for Trace Analysis

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification becomes critical. This is particularly important for environmental monitoring, process control, and metabolite identification.

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Developing methods using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) or Liquid Chromatography-HRMS (LC-HRMS) to achieve low detection limits (sub-picogram levels) and unambiguous identification in complex matrices like soil, water, or biological tissues. chromatographyonline.com

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide superior separation for complex mixtures, resolving the target analyte from interfering compounds. chromatographyonline.com

Sample Preparation: Innovations in sample extraction and clean-up are needed to handle diverse sample types and pre-concentrate the analyte for trace analysis. This includes exploring solid-phase microextraction (SPME) and other modern extraction techniques. env.go.jp

Reference Standards: The synthesis and certification of high-purity reference standards for this compound and its potential degradation products are essential for accurate quantification.

The table below outlines key attributes of advanced analytical techniques.

| Technique | Principle | Sensitivity | Selectivity | Application |

| GC-HRMS | Separation by volatility, high-resolution mass detection | Femtogram (fg) to picogram (pg) | Very High | Environmental monitoring, impurity profiling |

| LC-HRMS | Separation by polarity, high-resolution mass detection | Picogram (pg) | Very High | Metabolite analysis, pharmaceutical quality control |

| GC×GC-TOFMS | Comprehensive 2D separation, time-of-flight mass detection | Picogram (pg) | Extremely High | Analysis of complex environmental samples |

| SPME-GC-MS | Solvent-free extraction, standard mass detection | Nanogram (ng) to picogram (pg) | High | Rapid screening of water and air samples |

Q & A

Basic Questions

Q. What are the key physical properties and analytical techniques used to confirm the identity of N-bis-Boc-4-bromo-2,6-dichloroaniline?

- Answer: The compound’s identity is verified using melting point analysis (85–86°C) and molecular weight confirmation via mass spectrometry (MW: 240.92 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical for assessing purity and structural integrity. X-ray crystallography, refined using programs like SHELXL, can resolve ambiguities in stereochemistry or substitution patterns .

Q. What synthetic strategies are employed to introduce Boc protecting groups to 4-bromo-2,6-dichloroaniline?

- Answer: The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM). Monitoring by thin-layer chromatography (TLC) ensures complete protection. Similar protocols are used for N-Boc derivatives of halogenated anilines, as seen in protected amino acid syntheses .

Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

- Answer: Slow vapor diffusion (e.g., layering hexane over a DCM solution) or controlled cooling from a saturated ethanol/acetone solution promotes crystal growth. SHELX programs are essential for refining crystallographic data, particularly for resolving halogen-heavy structures with potential twinning or disorder .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Answer: Discrepancies in NMR/IR peaks or mass fragments require cross-validation:

- Step 1: Re-examine reaction conditions for unintended side products (e.g., dehalogenation or Boc-group cleavage).

- Step 2: Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Step 3: Compare DFT-calculated ¹³C NMR shifts (using Gaussian or ORCA) with experimental data to identify conformational mismatches.

- Step 4: Employ X-ray diffraction for unambiguous structural confirmation .

Q. What methodological optimizations are critical for scaling up synthesis in multi-step reactions?

- Answer: For gram-scale production:

- Solvent Selection: Use THF or DMF for solubility while minimizing Boc-group hydrolysis.

- Catalysis: Optimize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by pre-activating boronic acids.

- Purification: Replace column chromatography with recrystallization (hexane/ethyl acetate) or pH-dependent extraction to improve yield.

- Safety: Monitor exothermicity during Boc protection to prevent thermal runaway .

Q. How can computational modeling predict the stability and reactivity of this compound under diverse conditions?

- Answer: Density functional theory (DFT) calculations assess:

- Thermal Stability: Bond dissociation energies (BDEs) for Br/Cl substituents.

- Acid Sensitivity: Protonation energies of the Boc-protected amine.

- Conformational Preferences: Van der Waals interactions between bulky Boc groups and halogen substituents, as demonstrated in fluorinated aryl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.